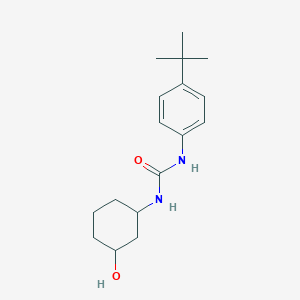
1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is a synthetic molecule that appears to be related to a class of compounds that include ureas and carbamates. These compounds have been studied for various biological activities, such as antiarrhythmic and hypotensive properties . The tert-butyl group attached to the phenyl ring is a common structural motif that can be found in various synthetic compounds, including synthetic phenolic antioxidants and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves the preparation of 1,3-disubstituted ureas and phenyl N-substituted carbamates . Although the exact synthesis of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed. For instance, the synthesis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate involved the aromatization of a cyclohexenone derivative under reflux conditions with iodine and methanol . This suggests that the synthesis of the compound might also involve the functionalization of a cyclohexyl precursor and subsequent urea formation.
Molecular Structure Analysis
While the molecular structure of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is not directly provided, related compounds have been characterized using techniques such as IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies can be compared with calculated values using computational methods such as HF and DFT, which provide insights into the stability and electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular electron density studies. For example, the MEP analysis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate indicated that the negative region is mainly over the carbonyl group, suggesting a site of high reactivity . Similarly, the urea functional group in 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is likely to be a key site for chemical reactions, given the known reactivity of ureas.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from related studies. For instance, the hyperpolarizability of a compound is an important physical property related to its nonlinear optical (NLO) properties. The title compound in one of the studies showed a greater hyperpolarizability than that of the standard NLO material urea, indicating potential for NLO applications . The presence of the tert-butyl group and the hydroxycyclohexyl moiety in 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea would influence its physical properties, such as solubility and melting point, as well as its chemical properties, including stability and reactivity.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)12-7-9-13(10-8-12)18-16(21)19-14-5-4-6-15(20)11-14/h7-10,14-15,20H,4-6,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXXWSYRWJJTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)
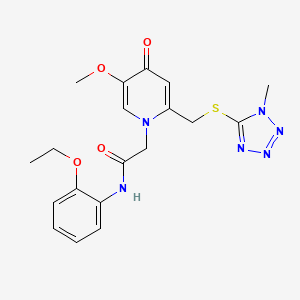
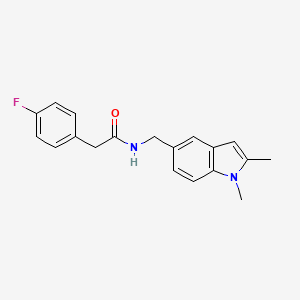

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)
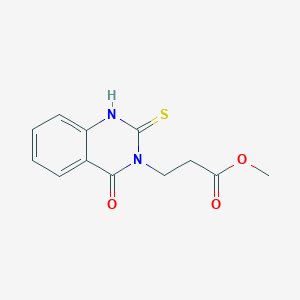
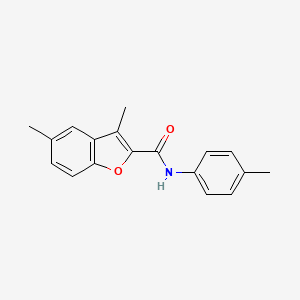
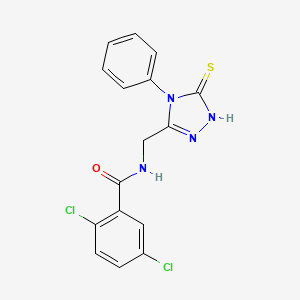
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001319.png)

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)
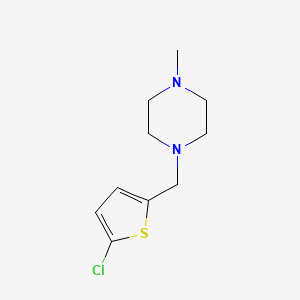
![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)
![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)